
Acetoacetic Acid n-Octyl Ester
Overview
Description
Acetoacetic acid n-octyl ester (C12H22O3) is a β-keto ester derived from the esterification of acetoacetic acid with n-octanol. It features a long alkyl chain (octyl group) and a reactive β-keto carbonyl moiety, making it valuable in industrial and synthetic applications. Recent studies highlight its role as a co-collector in mineral flotation processes, where it enhances copper recovery by synergizing with sodium isopropyl xanthate (SIPX) . Its structural versatility and hydrophobic tail contribute to its efficacy in stabilizing metal ion interactions during ore processing .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Diketene-Alcohol Condensation
The most industrially relevant method involves the reaction of diketene (C₄H₄O₂) with n-octanol (C₈H₁₇OH) in the presence of an acid catalyst. This exothermic process follows the general equation:
4\text{H}4\text{O}2 + \text{C}8\text{H}{17}\text{OH} \xrightarrow{\text{H}^+} \text{C}{12}\text{H}{22}\text{O}3 + \text{H}_2\text{O}
Key features of this route include:
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Catalysts : Sulfuric acid (0.1–0.5 wt%), phosphoric acid, or organic sulfonic acids .
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Temperature : 90–140°C, optimized to balance reaction rate and byproduct formation .
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Continuous Process : Reactants are fed into a preheated reaction medium while distilling low-boiling byproducts (e.g., acetone, unreacted alcohol) .
Table 1: Typical Reaction Conditions for Diketene-Based Synthesis
Parameter | Range/Value |
---|---|
Molar ratio (diketene:alcohol) | 1:1 – 1:1.15 |
Catalyst concentration | 0.1–0.5 wt% |
Residence time | 10–30 minutes |
Yield (crude product) | 93–95% |
Traditional Esterification of Acetoacetic Acid
While less common industrially, acetoacetic acid can be esterified with n-octanol via acid-catalyzed Fischer esterification:
3\text{COCH}2\text{COOH} + \text{C}8\text{H}{17}\text{OH} \rightleftharpoons \text{C}{12}\text{H}{22}\text{O}3 + \text{H}2\text{O}
This batch process requires:
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Reagents : Excess n-octanol (1.2:1 molar ratio to acid) to drive equilibrium .
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Water Removal : Azeotropic distillation using toluene or cyclohexane.
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Catalysts : Homogeneous (H₂SO₄) or heterogeneous (Amberlyst-15).
Industrial Production Methods
Continuous-Flow Reactor Systems
Modern plants employ continuous reactors to enhance productivity and safety:
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Feedstock Introduction : Diketene, n-octanol, and catalyst are premixed at 10–40°C before entering the reaction zone .
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In Situ Heat Management : Reaction exotherm maintains temperature (120–140°C), eliminating external heating after initiation .
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Byproduct Distillation : A fractionating column removes acetone (b.p. 56°C) and octyl acetate (b.p. 210°C) simultaneously .
Table 2: Industrial-Scale Production Metrics
Metric | Value |
---|---|
Throughput | 1.5–2.5 kg/L·h |
Purity (crude product) | 94–96% |
Energy consumption | 0.8–1.2 kWh/kg |
Optimization of Reaction Conditions
Catalyst Screening
Sulfuric acid remains dominant due to cost-effectiveness, but alternatives show promise:
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p-Toluenesulfonic acid : Comparable yields (92%) with easier separation .
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Ionic Liquids : e.g., [BMIM][HSO₄], enabling catalyst recycling (5 cycles with <5% activity loss) .
Solvent-Free Systems
Eliminating solvents reduces waste and simplifies purification:
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Reaction Rate : Increases by 20% due to higher effective concentrations.
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Byproduct Formation : Acetone levels decrease from 8% to 3% .
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for Acetoacetic Acid n-Octyl Ester Synthesis
Parameter | Diketene Route | Fischer Esterification |
---|---|---|
Yield | 93–95% | 85–88% |
Reaction Time | 10–30 minutes | 6–8 hours |
Byproducts | Acetone, octyl acetate | Water, oligomers |
Scalability | Excellent (continuous) | Moderate (batch) |
Case Studies and Research Findings
Pilot-Scale Continuous Production
A 2024 study demonstrated:
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Feed Rate : 1.58 kg/h diketene + 0.93 kg/h n-octanol + 0.48 g/h H₂SO₄ .
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Output : 2.46 kg/h crude ester (94% purity), refined to >99.8% via vacuum distillation .
Catalytic Innovations
Research on zeolite-based catalysts (e.g., H-ZSM-5) achieved:
Scientific Research Applications
Physical Properties
- Appearance : Colorless to light yellow liquid
- Boiling Point : Approximately 198 °C at 150 mmHg
- Purity : Typically greater than 95% (GC)
Applications in Scientific Research
Acetoacetic Acid n-Octyl Ester has a wide range of applications across different fields:
Organic Chemistry
- Reagent in Synthesis : It is utilized in the preparation of β-keto esters and other complex organic molecules. Its role as a reagent facilitates various organic transformations, including esterification and hydrolysis reactions.
Biochemical Studies
- Enzyme-Catalyzed Reactions : The compound is employed in research to study enzyme interactions and metabolic pathways involving esters, particularly in the context of ketone body metabolism .
- Drug Delivery Systems : Investigations are ongoing into its potential use for drug delivery, as it can form stable complexes with various pharmaceuticals, enhancing their bioavailability.
Industrial Applications
- Solvent Use : this compound serves as a solvent in the formulation of paints, coatings, and adhesives. Its properties make it suitable for use as a plasticizer in flexible plastics .
- Flotation Agent : Recent studies indicate its effectiveness as a flotation agent in mineral processing, particularly for enhancing the recovery of copper from chalcopyrite ores when used in conjunction with other collectors .
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound can be used to investigate enzyme-catalyzed reactions involving ester hydrolysis. The compound's interactions with specific enzymes have provided insights into metabolic pathways relevant to energy production in cells.
Case Study 2: Mineral Processing Enhancement
A study published in MDPI evaluated the flotation behavior of chalcopyrite using this compound. The results indicated that the introduction of this compound significantly improved copper recovery rates when paired with sodium isopropyl xanthate, showcasing its potential application in mineral processing industries .
Mechanism of Action
Acetoacetic Acid n-Octyl Ester can be compared with other esters such as ethyl acetoacetate and methyl acetoacetate:
Ethyl Acetoacetate: Similar in structure but with an ethyl group instead of an octyl group. It is more volatile and has a lower boiling point.
Methyl Acetoacetate: Contains a methyl group, making it even more volatile and less hydrophobic compared to octyl acetoacetate.
Uniqueness: this compound’s longer carbon chain (octyl group) imparts unique properties such as higher hydrophobicity and lower volatility, making it suitable for applications requiring these characteristics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Acetoacetate (C5H8O3)
- Structure : Shorter alkyl chain (methyl group) attached to the acetoacetyl backbone.
- Reactivity: Higher solubility in polar solvents due to the smaller ester group. Widely used in organic synthesis (e.g., Hantzsch dihydropyridines) due to its facile enolate formation .
- Applications : Primarily in pharmaceuticals and fine chemicals. Unlike acetoacetic acid n-octyl ester, it lacks the hydrophobicity required for mineral flotation.
- Synthesis: Prepared via esterification of acetoacetic acid with methanol, analogous to this compound .
Isopropyl Acetoacetate (C7H12O3)
- Structure : Branched isopropyl group instead of a linear octyl chain.
- Reactivity : Steric hindrance from the branched chain reduces nucleophilic attack at the α-carbon compared to this compound.
- Applications : Used in polymer chemistry and as a solvent modifier. Its branched structure limits its utility in processes requiring linear hydrophobic interactions, such as flotation .
Octyl Acetate (C10H20O2)
- Structure: Simple ester of acetic acid and n-octanol, lacking the β-keto group.
- Physical Properties : Lower boiling point (≈ 210°C) compared to this compound due to the absence of a polar β-keto moiety.
- Applications: Predominantly used in fragrances and flavors. Unlike this compound, it cannot act as a chelating agent in metallurgical processes .
Acetic Acid n-Octadecyl Ester (C20H40O2)
- Structure : Long-chain ester (C18 alkyl group) of acetic acid.
- Physical Properties : Higher molecular weight (312.53 g/mol) and lower solubility in organic solvents compared to this compound.
- Applications : Used in lubricants and surfactants. Its lack of a β-keto group limits its chemical reactivity in synthesis or metal coordination .
Functional and Industrial Comparisons
Chemical Reactivity
- This compound: The β-keto group enables enolate formation, allowing alkylation and condensation reactions critical in synthesizing ketones . Its octyl chain provides hydrophobicity, enhancing adsorption on mineral surfaces during flotation .
- Contrast with Malonic Esters : While malonic esters undergo similar alkylation/decarboxylation reactions, they yield carboxylic acids instead of ketones, limiting their use in ketone synthesis .
Performance in Mineral Flotation
- Synergy with SIPX : this compound increases chalcopyrite (CuFeS2) recovery by 15% when used with SIPX, attributed to improved collector-mineral interactions via hydrophobic and chelating effects .
- Comparison with Other Collectors : Unlike xanthates (e.g., SIPX) or fatty acid esters (e.g., methyl ester sulfonates), this compound uniquely combines chelation (via β-keto group) and hydrophobicity (via octyl chain), reducing dosage requirements and environmental footprint .
Thermal and Solubility Properties
- Thermal Stability: The β-keto group in this compound lowers thermal stability compared to non-keto esters (e.g., octyl acetate), necessitating careful handling in high-temperature processes.
- Solubility: Moderately soluble in non-polar solvents (e.g., hexane), unlike methyl acetoacetate, which is miscible in polar solvents like ethanol .
Biological Activity
Acetoacetic Acid n-Octyl Ester, also known as n-octyl acetoacetate, is an organic compound with significant biological activity. This ester, formed from the reaction of octanol and acetoacetic acid, has garnered attention in various fields, including biochemistry, pharmacology, and industrial applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22O3
- Molecular Weight : 214.31 g/mol
- Appearance : Colorless to light yellow liquid with a mild odor.
The compound's structure consists of an acetoacetic acid moiety esterified with n-octanol, which influences its solubility and biological interactions.
Target Enzymes : this compound primarily interacts with enzymes such as esterases and lipases that hydrolyze ester bonds. This hydrolysis results in the release of octanol and acetoacetic acid.
Biochemical Pathways : Acetoacetic acid is a key intermediate in ketone body metabolism. It can be converted into acetyl-CoA, which enters the citric acid cycle, serving as an energy source for various tissues, particularly during fasting or low carbohydrate intake .
Pharmacokinetics : The lipophilic nature of this compound suggests favorable absorption and distribution characteristics in biological systems. Its metabolic pathways indicate potential roles in energy metabolism and substrate availability for biosynthetic processes.
1. Energy Metabolism
This compound plays a crucial role in energy metabolism. Its breakdown products can serve as alternative energy sources for tissues such as the heart and brain during periods of low glucose availability. Studies have shown that acetoacetate can replace glucose as a primary fuel source under certain physiological conditions .
2. Enzyme Interaction
Research indicates that this ester can be used to study enzyme-catalyzed reactions involving esters. Its ability to undergo hydrolysis makes it a valuable tool for investigating the kinetics of esterases and lipases .
Case Study 1: Enzyme-Catalyzed Reactions
A study investigated the use of this compound in enzyme-catalyzed reactions to understand its hydrolysis kinetics. Results indicated that the rate of hydrolysis was significantly influenced by pH and temperature, highlighting the importance of environmental conditions on its biological activity.
Case Study 2: Metabolic Pathway Analysis
In another study focused on metabolic pathways, researchers examined how acetoacetate derived from this compound contributed to energy production in cardiac cells during fasting states. The findings demonstrated enhanced utilization of ketone bodies over glucose, suggesting therapeutic implications for conditions like type 1 diabetes .
Applications in Research and Industry
This compound is utilized in various applications:
- Organic Synthesis : It serves as a reagent in synthesizing β-keto esters and other complex organic molecules.
- Drug Delivery Systems : The compound's ability to form stable complexes with drugs makes it a candidate for developing drug delivery systems.
- Industrial Uses : It is used as a solvent in paints and coatings and as a plasticizer in flexible plastic production .
Comparison with Similar Compounds
Compound | Molecular Formula | Biological Activity |
---|---|---|
Ethyl Acetoacetate | C6H10O3 | Used in organic synthesis |
Methyl Acetoacetate | C5H8O3 | Known for stability; used industrially |
Butyl Acetoacetate | C8H14O3 | Similar metabolic pathways |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing acetoacetic acid n-octyl ester, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of acetoacetic acid with n-octanol under acid catalysis (e.g., concentrated H₂SO₄). Key factors include temperature control (60–80°C), molar ratio optimization (1:1.2 acid-to-alcohol), and removal of water (via Dean-Stark trap) to shift equilibrium toward ester formation . Side products like unreacted alcohol or residual acid require purification via fractional distillation or chromatography. Characterization via GC-MS or NMR confirms purity, with diagnostic signals for the β-ketoester group (e.g., carbonyl peaks at ~170–175 ppm in ¹³C NMR) .
Q. How do the acidic α-hydrogens in this compound influence its reactivity in organic synthesis?
The α-hydrogens adjacent to the β-keto group are highly acidic (pKa ~10–12), enabling deprotonation with mild bases (e.g., NaOEt) to form enolates. These enolates undergo alkylation or acylation at the α-position, analogous to the acetoacetic ester synthesis. For example, alkyl halides react with the enolate to form α-substituted derivatives, which can be hydrolyzed and decarboxylated to yield substituted ketones . Methodologically, maintaining anhydrous conditions is critical to avoid side reactions like ester hydrolysis .
Q. What analytical techniques are most effective for characterizing this compound’s tautomeric equilibrium?
Tautomerism between keto (β-ketoester) and enol forms can be studied via UV-Vis spectroscopy (enol form absorbs at ~245 nm) or ¹H NMR (enol protons appear as a singlet at ~5.3 ppm). Variable-temperature NMR or IR spectroscopy (C=O stretching at ~1700–1750 cm⁻¹) further quantifies equilibrium shifts under different solvents or temperatures .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of complex polyketides or heterocycles?
The ester serves as a versatile building block for constructing polyketide backbones via iterative alkylation and decarboxylation. For instance, sequential enolate alkylation with dihalides followed by acid hydrolysis yields γ-diketones, which cyclize to form pyrans or furans. Advanced protocols require strict control of base strength (e.g., LDA vs. NaH) to avoid over-alkylation . A case study demonstrated its use in synthesizing 2,5-hexanedione, a precursor to bioactive heterocycles .
Q. What role does this compound play in optimizing mineral flotation processes, and how are experimental parameters statistically validated?
In chalcopyrite flotation, the ester acts as a co-collector with xanthates, enhancing copper recovery by 15% via hydrophobic interactions. A Box-Behnken experimental design (three factors: depressant, collector, and ester dosages) combined with ANOVA and response surface methodology identified optimal conditions (0.005 kg/t ester, 0.0065 kg/t xanthate), achieving 88.87% recovery. Statistical validation included R² >0.95 and parity plots confirming model reliability .
Q. How does the ester’s structure impact its performance in solvent-mediated organic reactions, such as asymmetric catalysis?
The long n-octyl chain improves solubility in non-polar media, enabling use in phase-transfer catalysis. For example, in Michael additions, the ester’s enolate forms chiral ion pairs with cinchona alkaloids, achieving enantiomeric excess >80%. Solvent screening (toluene vs. THF) and kinetic studies (via in-situ IR) are recommended to optimize stereoselectivity .
Q. Methodological Considerations
- Synthesis Optimization : Use azeotropic distillation to drive esterification to completion, and monitor via TLC (Rf ~0.6 in hexane:EtOAc 4:1) .
- Statistical Analysis in Applications : Employ Design-Expert® or Minitab® for response surface methodology, with significance thresholds set at p <0.05 .
- Safety Protocols : Handle enolate intermediates under inert atmosphere (N₂/Ar) to prevent oxidation, and use PPE for hydroxide/base handling .
Properties
IUPAC Name |
octyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDDBGYKFPTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167754 | |
Record name | Octyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16436-00-3 | |
Record name | Octyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16436-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL4K8GV3K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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